molecular formula C11H13NO3 B13449270 Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester CAS No. 115276-75-0

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester

Cat. No.: B13449270
CAS No.: 115276-75-0
M. Wt: 207.23 g/mol
InChI Key: SZATXVFGSXZJHE-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (C₂₁H₁₈Cl₂N₂O₅S) features an ethyl ester backbone modified with a 4-methoxyphenylimino group and additional chlorine and thiazole substituents . Its structure includes a conjugated system with a C=N bond (imine) and a C=O ester group, contributing to unique electronic and reactivity profiles.

Properties

CAS No.

115276-75-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)iminoacetate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3

InChI Key

SZATXVFGSXZJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethoxycarbonylmethylene-4-methoxyaniline can be synthesized through the reaction of 4-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods: Industrial production of N-Ethoxycarbonylmethylene-4-methoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Ethoxycarbonylmethylene-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethoxycarbonylmethylene-4-methoxyaniline is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonylmethylene-4-methoxyaniline involves its interaction with specific molecular targets. It acts as an intermediate in biochemical pathways, facilitating the formation of active pharmaceutical ingredients. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial for its role in drug synthesis.

Comparison with Similar Compounds

Key Observations :

  • The imino group in the target compound introduces conjugation, enhancing UV absorption (red-shifted λmax) compared to non-conjugated esters .
  • Hydrazinylidene derivatives (e.g., ) exhibit distinct reactivity in cyclization reactions due to N–N bond flexibility.
  • Sulfonyl groups (e.g., ) increase electrophilicity, favoring nucleophilic substitution reactions.
2.2 Physicochemical Properties
Property Target Compound Hydrazinylidene Derivative Ethyl (4-Methoxyphenyl)acetate Sulfonyl Derivative
Molecular Weight 481.34 g/mol 256.69 g/mol 194.23 g/mol 258.29 g/mol
Melting Point Not reported 94°C Likely liquid (ester) Liquid
Density Not reported 1.23 g/cm³ ~1.1 g/cm³ (estimated) ~1.3 g/cm³ (estimated)
Solubility Polar aprotic solvents Dichloromethane, DMSO Ethanol, ethyl acetate Chloroform, DCM

Insights :

  • Sulfonyl derivatives are denser due to the SO₂ group’s electron-withdrawing nature.

Highlights :

  • The imino group in the target compound enhances binding to enzyme active sites (e.g., thrombin) via hydrogen bonding .
  • Sulfonyl derivatives are used in material science for their thermal stability and electron-deficient aromatic rings.

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target compound : Peaks at ~1650 cm⁻¹ (C=N), ~1730 cm⁻¹ (C=O ester).
    • Hydrazinylidene : Peaks at ~1600 cm⁻¹ (N–N), ~1700 cm⁻¹ (C=O).
  • ¹H NMR :
    • Target compound : Aromatic protons (δ 6.8–7.2 ppm), ethyl ester (δ 1.2–4.2 ppm).
    • Sulfonyl derivative : Deshielded CH₂SO₂ protons (δ 3.5–4.0 ppm) .

Biological Activity

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is an organic compound that combines an ester functional group with an imine component. This unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy-substituted phenyl group and is characterized by the following chemical formula:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 205.23 g/mol

This compound is synthesized through Fischer esterification, which involves the reaction of acetic acid with ethanol in the presence of an acid catalyst. Its structure can be represented as follows:

Acetic acid 4 methoxyphenyl imino ethyl esterC O OEt 4 Methoxyphenyl imino\text{Acetic acid 4 methoxyphenyl imino ethyl ester}\rightarrow \text{C O OEt 4 Methoxyphenyl imino}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetic acid derivatives, including this compound. The compound has shown significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives with similar structures exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, a critical factor in bacterial resistance .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Pyrazole Derivative 7b0.22Staphylococcus epidermidis
CiprofloxacinVariesMultiple Pathogens

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been assessed in various cell lines. While specific IC50 values for this compound were not detailed in the reviewed literature, related compounds have shown non-cytotoxicity with IC50 values greater than 60 μM . This suggests a favorable safety profile for potential therapeutic applications.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of acetic acid derivatives against common bacterial strains. The results indicated that compounds with similar functional groups exhibited potent antibacterial activity:

  • Methodology : The study employed disk diffusion methods to assess inhibition zones.
  • Findings : Compounds showed inhibition zones significantly larger than control groups, indicating strong antibacterial properties.

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation focused on the synergistic effects of acetic acid derivatives when combined with standard antibiotics like Ciprofloxacin:

  • Results : The combination therapy reduced MIC values for Ciprofloxacin significantly, suggesting enhanced efficacy against resistant strains .

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